molecular formula C18H20ClN4O+ B12520101 N-oxideclozapine

N-oxideclozapine

Cat. No.: B12520101
M. Wt: 343.8 g/mol
InChI Key: GAJYCGWBHYOPMT-UHFFFAOYSA-N
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Description

N-oxideclozapine, also known as clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a derivative of clozapine, an atypical antipsychotic drug. This compound is mainly utilized as a ligand to activate designer receptors exclusively activated by designer drugs (DREADDs), which are engineered receptors used to study cellular and molecular processes in neuroscience .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxideclozapine involves the oxidation of clozapine. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group into the clozapine molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-oxideclozapine undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction for its synthesis.

    Reduction: Can be reduced back to clozapine under specific conditions.

    Substitution: Involves the replacement of functional groups in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane.

Major Products

    Oxidation: Produces this compound.

    Reduction: Reverts to clozapine.

    Substitution: Produces various derivatives depending on the substituents introduced.

Scientific Research Applications

N-oxideclozapine is extensively used in scientific research, particularly in the field of neuroscience. Its primary application is in chemogenetics, where it serves as a ligand for DREADDs. This allows researchers to selectively activate or inhibit specific neuronal populations to study their functions and interactions .

In addition to neuroscience, this compound is used in:

    Pharmacological Studies: To investigate the pharmacokinetics and pharmacodynamics of clozapine and its metabolites.

    Behavioral Research: To study the effects of neuronal activation on behavior.

    Drug Development: As a tool to develop and test new therapeutic agents targeting specific receptors.

Mechanism of Action

N-oxideclozapine exerts its effects by binding to DREADDs, which are modified G protein-coupled receptors. Upon binding, it activates these receptors, leading to the initiation of intracellular signaling pathways. This activation can result in various cellular responses, depending on the type of DREADD and the signaling pathway involved .

Comparison with Similar Compounds

N-oxideclozapine is unique in its ability to selectively activate DREADDs without significant off-target effects. there are other compounds with similar applications, including:

These compounds offer alternatives with different pharmacokinetic profiles and may be preferred in specific experimental setups.

Properties

Molecular Formula

C18H20ClN4O+

Molecular Weight

343.8 g/mol

IUPAC Name

3-chloro-6-(4-hydroxy-4-methylpiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine

InChI

InChI=1S/C18H20ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20,24H,8-11H2,1H3/q+1

InChI Key

GAJYCGWBHYOPMT-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)O

Origin of Product

United States

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